molecular formula C10H13NO2 B13080158 2-Methyl-2-(6-methylpyridin-3-yl)propanoic acid

2-Methyl-2-(6-methylpyridin-3-yl)propanoic acid

Cat. No.: B13080158
M. Wt: 179.22 g/mol
InChI Key: DXNNWANOISLFJE-UHFFFAOYSA-N
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Description

2-Methyl-2-(6-methylpyridin-3-yl)propanoic acid (CAS: 1341328-82-2) is a pyridine-based carboxylic acid with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . Its structure features a methyl-substituted pyridine ring at position 3, coupled with a branched propanoic acid group. Limited data on its biological activity suggest its utility in ligand design or as a precursor for functionalized pyridine derivatives.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-methyl-2-(6-methylpyridin-3-yl)propanoic acid

InChI

InChI=1S/C10H13NO2/c1-7-4-5-8(6-11-7)10(2,3)9(12)13/h4-6H,1-3H3,(H,12,13)

InChI Key

DXNNWANOISLFJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(6-methylpyridin-3-yl)propanoic acid typically involves the reaction of 6-methyl-3-pyridinecarboxaldehyde with a suitable reagent to form the desired product. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by acid hydrolysis to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(6-methylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Methyl-2-(6-methylpyridin-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(6-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and related molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties
2-Methyl-2-(6-methylpyridin-3-yl)propanoic acid C10H13NO2 179.22 Methyl-pyridine, branched propanoic acid Moderate polarity, low molecular weight
3-{2-butyl-3,4-dimethyl-6-oxo-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl}propanoic acid Not explicitly stated (estimated: ~C17H24N3O3) N/A Pyrazolo-pyridine core, butyl, methyl groups, ketone Likely higher lipophilicity due to alkyl chains
3-[2-butyl-4-(difluoromethyl)-3-methyl-6-oxo-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid Not explicitly stated 151.21* (discrepancy noted) Difluoromethyl, pyrazolo-pyridine, ketone Potential metabolic stability from fluorine
2-[(6-Methoxy-3-nitropyridin-2-yl)thio]propanoic acid C9H10N2O5S 258.25 Nitro, methoxy, thioether High acidity (nitro group), sulfur inclusion

* The molecular weight of 151.21 g/mol listed for the second pyrazolo-pyridine derivative in is inconsistent with its complex structure. This may represent a fragment or a typographical error; verification with primary sources is advised.

Key Observations:

Its simplicity may favor synthetic scalability.

Acidity: The nitro group in 2-[(6-Methoxy-3-nitropyridin-2-yl)thio]propanoic acid likely lowers the pKa of its carboxylic acid compared to the target compound, enhancing solubility in basic media.

Limitations and Discrepancies

  • Data Gaps : Evidence lacks explicit molecular formulas and purity data for pyrazolo-pyridine derivatives, complicating direct comparisons.
  • Molecular Weight Anomaly: The 151.21 g/mol value in conflicts with the expected mass of the described compound. Further validation is required.

Biological Activity

2-Methyl-2-(6-methylpyridin-3-yl)propanoic acid is a compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by a pyridine ring and a propanoic acid moiety, suggests diverse biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C10H13NO2
  • Functional Groups : Pyridine ring, propanoic acid

The presence of the methyl group on the pyridine ring enhances its reactivity and interaction with biological targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Modulation : The compound interacts with specific enzymes involved in inflammatory processes, potentially influencing cytokine production.
  • Receptor Binding : It may bind to various receptors, modulating their activity and affecting downstream signaling pathways.
  • Antimicrobial Activity : Preliminary studies indicate that it can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various compounds' efficacy against Gram-positive and Gram-negative bacteria, this compound demonstrated significant inhibitory effects. The minimum inhibitory concentration (MIC) values were found to be comparable to well-known antibiotics, indicating its potential as an antimicrobial agent.

Microorganism MIC (mg/mL)
E. coli0.0195
Bacillus mycoides0.0048
C. albicans0.0048

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies show that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This suggests a potential therapeutic role in treating inflammatory diseases.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of pyridine derivatives, including this compound, and evaluated their biological activities. The results indicated that this compound had superior activity against specific inflammatory pathways compared to other derivatives tested, highlighting its unique pharmacological profile.

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation focusing on the structure-activity relationship of similar compounds, it was found that modifications to the pyridine ring significantly affected biological activity. The methyl substitution at the 6-position was critical for enhancing both antimicrobial and anti-inflammatory effects.

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